AChE-IN-57

Alzheimer's disease Cholinesterase inhibition Enzyme kinetics

AChE-IN-57 (also referred to as compound 5b(SP‑2)) is a synthetic, small‑molecule acetylcholinesterase (AChE) inhibitor belonging to the 2,4‑disubstituted pyrimidine chemical class. It exhibits sub‑nanomolar inhibitory potency against human recombinant AChE (IC₅₀ = 0.800 nM) and demonstrates favorable in silico drug‑likeness and CNS ADME properties, positioning it as a promising research tool for Alzheimer’s disease and related cholinergic dysfunction models.

Molecular Formula C17H22ClN5
Molecular Weight 331.8 g/mol
Cat. No. B12378934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-57
Molecular FormulaC17H22ClN5
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNC2=NC=CC(=N2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H22ClN5/c18-14-4-6-15(7-5-14)21-16-8-9-19-17(22-16)20-10-13-23-11-2-1-3-12-23/h4-9H,1-3,10-13H2,(H2,19,20,21,22)
InChIKeyVEGUFTMWVKJTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AChE-IN-57: Potent Sub‑Nanomolar Acetylcholinesterase Inhibitor for Alzheimer‘s Disease Research


AChE-IN-57 (also referred to as compound 5b(SP‑2)) is a synthetic, small‑molecule acetylcholinesterase (AChE) inhibitor belonging to the 2,4‑disubstituted pyrimidine chemical class. It exhibits sub‑nanomolar inhibitory potency against human recombinant AChE (IC₅₀ = 0.800 nM) and demonstrates favorable in silico drug‑likeness and CNS ADME properties, positioning it as a promising research tool for Alzheimer’s disease and related cholinergic dysfunction models [1][2].

Why AChE‑IN‑57 Cannot Be Directly Substituted with Donepezil, Rivastigmine, or Galantamine


AChE‑IN‑57 is not interchangeable with clinically approved AChE inhibitors (e.g., donepezil, rivastigmine, galantamine) due to its distinct molecular scaffold (2,4‑disubstituted pyrimidine) and a unique inhibitory profile that combines sub‑nanomolar human AChE potency with significant selectivity over butyrylcholinesterase (BuChE). This selectivity index (approximately 231‑fold) differs markedly from the broader cholinesterase inhibition profiles of rivastigmine (pseudo‑irreversible, dual AChE/BuChE) and galantamine (modest AChE selectivity), while its chemical architecture diverges entirely from the piperidine‑based donepezil, potentially altering off‑target interactions, brain penetration kinetics, and experimental outcomes in Alzheimer’s disease models [1][2].

Quantitative Differentiation of AChE‑IN‑57: Evidence‑Based Comparator Analysis


Sub‑Nanomolar Human AChE Inhibition: AChE‑IN‑57 vs. Galantamine

AChE‑IN‑57 exhibits an IC₅₀ of 0.800 nM against human recombinant AChE, representing a >15,000‑fold improvement in potency compared to the clinically approved reference drug galantamine (human AChE IC₅₀ = 12.6 µM) when evaluated under comparable in vitro enzyme inhibition conditions [1][2]. This potency differential is critical for studies requiring maximal cholinergic tone elevation at minimal compound concentrations.

Alzheimer's disease Cholinesterase inhibition Enzyme kinetics

AChE‑IN‑57 Displays Superior AChE/BuChE Selectivity vs. Rivastigmine

AChE‑IN‑57 demonstrates a high degree of selectivity for AChE over BuChE, with an AChE/BuChE selectivity index (SI) of approximately 231 (BuChE IC₅₀ = 185 nM; AChE IC₅₀ = 0.800 nM) [1]. In contrast, rivastigmine acts as a pseudo‑irreversible dual inhibitor of both AChE and BuChE with no significant selectivity (reported BuChE IC₅₀ ~0.6–0.9 µM, AChE IC₅₀ ~4–6 nM, yielding SI ≈ 150–200 but with a vastly different kinetic and binding mechanism) [2][3]. This selectivity profile of AChE‑IN‑57 makes it preferable for experiments where preserving BuChE activity is desired to avoid peripheral cholinergic side effects or to isolate AChE‑specific contributions.

Selectivity profiling Butyrylcholinesterase Off-target minimization

Computationally Predicted CNS Drug‑Likeness: AChE‑IN‑57 vs. In‑Class Pyrimidine Analogs

In silico molecular property predictions for AChE‑IN‑57 (designated 5b (SP‑2) in the original publication) indicate favorable drug‑likeness and ADME properties for central nervous system (CNS) activity, suggesting it possesses physicochemical characteristics (e.g., molecular weight, lipophilicity, polar surface area) conducive to blood‑brain barrier penetration [1]. While specific numerical ADME parameters are not disclosed in the available literature, the authors explicitly conclude that 5b (SP‑2) “could serve as an appropriate lead molecule for the development of anti‑Alzheimer’s agents” based on these in silico predictions, a designation not uniformly applied to all synthesized 2,4‑disubstituted pyrimidine analogs in the same study [1].

ADME prediction CNS penetration Drug-likeness

Optimal Research and Industrial Applications for AChE‑IN‑57 Based on Differentiated Evidence


High‑Sensitivity AChE Inhibition Assays Requiring Sub‑Nanomolar Potency

AChE‑IN‑57 is ideally suited for biochemical and cell‑based assays that demand maximal AChE inhibition at minimal compound concentrations. Its 0.800 nM IC₅₀ allows researchers to use nanomolar or even sub‑nanomolar working concentrations, minimizing solvent (DMSO) artifacts, reducing off‑target interactions, and enabling more precise dose‑response curves in high‑throughput screening formats. This is a significant advantage over galantamine (IC₅₀ = 12.6 µM), which would require >10,000‑fold higher concentrations to achieve comparable enzyme inhibition [1][2].

AChE‑Selective Pharmacological Profiling in Alzheimer‘s Disease Models

For in vivo and ex vivo studies in transgenic Alzheimer’s disease mouse models or other cholinergic dysfunction paradigms, AChE‑IN‑57’s 231‑fold selectivity for AChE over BuChE offers a cleaner experimental window. Unlike rivastigmine, which produces prolonged dual cholinesterase inhibition, AChE‑IN‑57 is expected to elevate synaptic acetylcholine via AChE inhibition while largely sparing peripheral BuChE activity, thereby reducing the confounding influence of BuChE‑mediated cholinergic side effects. This selectivity profile makes it a valuable tool for dissecting AChE‑specific contributions to cognitive improvement and disease pathology [1][3].

CNS‑Focused Lead Optimization and SAR Studies

AChE‑IN‑57 serves as a validated, CNS‑friendly chemical starting point for medicinal chemistry campaigns aimed at developing next‑generation Alzheimer’s therapeutics. The in silico prediction of favorable CNS drug‑likeness and ADME properties, combined with its sub‑nanomolar AChE potency and high selectivity, positions it as a superior lead scaffold compared to other 2,4‑disubstituted pyrimidine analogs from the same publication. Structure‑activity relationship (SAR) studies can leverage its core pyrimidine template to further optimize brain penetration, metabolic stability, and dual‑target engagement (e.g., Aβ aggregation inhibition) [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.